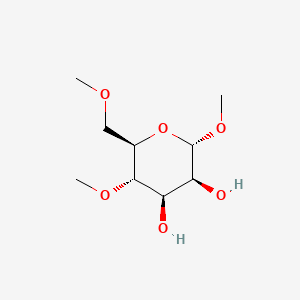

Methyl-4,6-DI-O-methylmannoside

説明

Methyl-4,6-Di-O-methylmannoside is a chemically modified carbohydrate derivative where the hydroxyl groups at the C4 and C6 positions of the mannose ring are substituted with methyl ethers. This modification enhances stability against enzymatic and chemical hydrolysis, making it valuable in glycosylation studies, synthetic chemistry, and as a precursor for bioactive molecules.

特性

CAS番号 |

13000-41-4 |

|---|---|

分子式 |

C9H18O6 |

分子量 |

222.237 |

IUPAC名 |

(2S,3S,4R,5S,6R)-2,5-dimethoxy-6-(methoxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C9H18O6/c1-12-4-5-8(13-2)6(10)7(11)9(14-3)15-5/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 |

InChIキー |

UKSOTSKNRMTYIO-ZEBDFXRSSA-N |

SMILES |

COCC1C(C(C(C(O1)OC)O)O)OC |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Variations

The table below summarizes key differences between Methyl-4,6-Di-O-methylmannoside and related compounds:

*Hypothetical values inferred from analogous structures.

Physicochemical Properties

- Stability: Methyl ethers (e.g., in Methyl-4,6-Di-O-methylmannoside) are highly stable under acidic and basic conditions compared to acetyl esters, which hydrolyze readily in aqueous environments . Benzylidene acetals (e.g., in ) provide regioselective protection but require acidic conditions for removal. Azide-functionalized derivatives (e.g., ) exhibit reactivity in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling bioconjugation.

Solubility :

Research Findings

- Regioselectivity : Benzylidene groups (e.g., in ) direct reactions to the C2 and C3 positions, whereas methyl or acetyl groups allow modifications at other sites .

- Reactivity: Azide-functionalized mannosides (e.g., ) are pivotal in glycoconjugate vaccine development due to their compatibility with bioorthogonal chemistry.

- Stability in Biological Systems : Methyl ethers resist glycosidase cleavage, making them suitable for probing carbohydrate-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。